Bis(2-aminoethyl) butyl phosphate

Description

Overview of Organophosphorus Chemistry

Organophosphorus chemistry is a specialized field of study focused on the synthesis and properties of organic compounds that contain phosphorus. wikipedia.org This area of chemistry is diverse, as phosphorus can exist in various oxidation states, with phosphorus(V) and phosphorus(III) derivatives being the most common. wikipedia.org The definition of an organophosphorus compound can be broad; in industrial and environmental contexts, it refers to any organic compound containing a phosphorus atom, even without a direct phosphorus-carbon (P-C) bond. wikipedia.org This class includes a wide array of compounds, such as phosphines, phosphonates, and crucially, phosphate (B84403) esters. bdu.ac.in

These compounds have found significant use as pesticides, often as alternatives to persistent chlorinated hydrocarbons. wikipedia.org Beyond agriculture, organophosphorus compounds are integral to various industrial and chemical processes. For instance, phosphonium (B103445) salts like tetrakis(hydroxymethyl)phosphonium (B1206150) chloride are produced on a large scale for use as textile fire retardants. wikipedia.org The field also encompasses compounds of immense biological relevance and, conversely, high toxicity, including nerve agents like Sarin, which is a phosphonate. wikipedia.orgnih.gov

The Role of Phosphate Esters in Chemical Research

Phosphate esters, which are esters of phosphoric acid, hold a position of paramount importance in chemical and biochemical research. wisdomlib.orglibretexts.org Their significance is fundamentally linked to their role in biological systems. acs.org In biochemistry, ionized phosphate esters are ubiquitous for two main reasons: their negative charge prevents them from passing through lipid cell membranes, keeping them within the cell, and this same charge repels nucleophiles, making them resistant to hydrolysis and ideal for storing information and energy. acs.orgnih.gov

The most prominent examples include the phosphate backbone of DNA and RNA, which stores genetic information, and adenosine (B11128) triphosphate (ATP), the primary molecule for energy storage in cells. acs.orgnih.gov The cleavage of the high-energy phosphoanhydride bonds in ATP releases energy that drives countless metabolic processes. libretexts.orgnih.gov Beyond their natural roles, phosphate esters are a major focus of academic and pharmaceutical research for developing new therapeutic agents. wisdomlib.orgnih.gov Their unique properties are leveraged in the synthesis of complex molecules and in the study of reaction mechanisms. nih.govontosight.ai While their inherent stability is a boon for biological systems, it can present a challenge for synthetic chemists, who often require more reactive groups for laboratory reactions. nih.gov

Historical Context of Aminoethyl Phosphate Ester Research

The investigation into aminoethyl phosphate esters has historical roots in early 20th-century biochemistry, particularly in the study of tissues. Research published in the 1930s documented the isolation and identification of an "amino-ethyl phosphoric ester" from both malignant and non-malignant tumors. scispace.com In a 1936 paper published in the Biochemical Journal, E. L. Outhouse described the process of isolating this compound, purifying it, and ultimately identifying it by comparing the natural product with a synthetically prepared version of amino-ethyl phosphoric ester. scispace.comnih.gov This early work highlighted the biochemical importance of such esters and laid the groundwork for future investigations into the roles of specific organophosphorus compounds in metabolic and pathological processes. scispace.comportlandpress.com These studies were part of a broader effort to understand the chemical constituents of living organisms and how they differ between normal and diseased states. scispace.com

Bis(2-aminoethyl) butyl phosphate: Properties and Synthesis

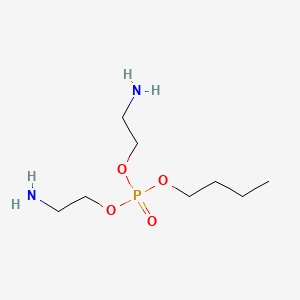

This compound is an organophosphorus compound that belongs to the phosphate ester family. Its structure features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a butoxy group (-O-C₄H₉) and two 2-aminoethoxy groups (-O-CH₂CH₂NH₂). This combination of a relatively nonpolar butyl group and polar amino groups gives the molecule properties that could be of interest in various chemical applications.

Chemical and Physical Properties

The key identifying and physical properties of this compound are summarized in the table below. This data is compiled from various chemical databases and provides a snapshot of its fundamental characteristics.

| Property | Value | Source(s) |

| IUPAC Name | Butyl bis(2-aminoethyl) phosphate | ncats.io |

| Synonym | Phosphoric acid, bis(2-aminoethyl) butyl ester | ncats.io |

| CAS Number | 94134-16-4 | ncats.iolookchem.com |

| Molecular Formula | C₈H₂₁N₂O₄P | ncats.iolookchem.com |

| Molecular Weight | 240.24 g/mol | ncats.ionih.gov |

| Boiling Point | 335.3°C at 760 mmHg | lookchem.com |

| Density | 1.137 g/cm³ | lookchem.com |

| Flash Point | 156.6°C | lookchem.com |

General Synthesis Methods

While specific, detailed industrial synthesis routes for this compound are not widely published, its preparation can be inferred from standard organophosphorus chemistry techniques. The synthesis of phosphate esters, such as the well-known Tributyl phosphate, often involves the reaction of phosphorus oxychloride (POCl₃) with the corresponding alcohols. google.comgoogle.com

A plausible synthetic pathway for this compound would involve a multi-step esterification process:

Reaction with Butanol: Phosphorus oxychloride is reacted with one equivalent of n-butanol. This reaction substitutes one chlorine atom with a butoxy group, forming butyl phosphorodichloridate (C₄H₉OP(O)Cl₂).

Reaction with 2-Aminoethanol: The resulting dichloridate is then reacted with two equivalents of 2-aminoethanol (HOCH₂CH₂NH₂). The aminoethanol displaces the remaining two chlorine atoms to form the final product, this compound. The amino group in 2-aminoethanol is typically protected during this step to prevent side reactions, followed by a deprotection step.

The reaction conditions, such as temperature and the use of a base to scavenge the hydrochloric acid (HCl) byproduct, would need to be carefully controlled to maximize the yield and purity of the final product. google.com

Research and Industrial Applications

Specific documented applications for this compound are limited in readily available literature. However, based on its chemical structure and the known functions of related compounds, its potential utility can be explored.

The presence of both amine functionalities and a phosphate ester group suggests it could act as a chelating agent, capable of binding to metal ions. ontosight.ai Related compounds, like Bis(2-aminoethyl) hydrogen phosphate, are noted for their use in biochemical research as buffering agents and for their ability to form stable complexes with metals. ontosight.ai

Furthermore, many organophosphate esters are utilized as surfactants, flame retardants, and plasticizers. atamanchemicals.com For example, Tris(2-butoxyethyl) phosphate (TBEP) is used as a plasticizer, leveling agent, and defoamer in paints and floor polishes. atamanchemicals.com The amphiphilic nature of this compound, with its hydrocarbon butyl chain and polar amino groups, suggests potential as a specialty surfactant or corrosion inhibitor, particularly in environments where interaction with metal surfaces is desired. Further research would be required to validate these potential applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

94134-16-4 |

|---|---|

Molecular Formula |

C8H21N2O4P |

Molecular Weight |

240.24 g/mol |

IUPAC Name |

bis(2-aminoethyl) butyl phosphate |

InChI |

InChI=1S/C8H21N2O4P/c1-2-3-6-12-15(11,13-7-4-9)14-8-5-10/h2-10H2,1H3 |

InChI Key |

ISCNHRMGTBRNNW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(OCCN)OCCN |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Bis 2 Aminoethyl Butyl Phosphate

Phosphoryl Group Transfer Mechanisms

Phosphoryl transfer is a fundamental reaction of phosphate (B84403) esters and can proceed through several mechanistic pathways. These reactions are analogous to nucleophilic substitution at a carbon center but with the distinct characteristics of the tetrahedral phosphorus atom. The primary mechanisms are the dissociative (S_N_1(P)) and associative (S_N_2(P)) pathways. frontiersin.orglibretexts.org

Dissociative (SN1(P)) Pathways

A dissociative, or S_N_1-like, mechanism involves a stepwise process where the substrate undergoes a rate-limiting ionization to form a metaphosphate intermediate. frontiersin.org This highly reactive intermediate then rapidly reacts with a nucleophile to form the final product. frontiersin.org This pathway is often observed in the hydrolysis of phosphate monoester dianions. frontiersin.org

The key characteristic of a dissociative pathway is that the rate of reaction is largely independent of the nucleophile's concentration or nature, as the initial dissociation is the slow step. Reactions proceeding through a metaphosphate intermediate are generally fast and are not subject to catalysis by added amines. frontiersin.org For example, the solvolysis of the dianion of chiral p-nitrophenyl [¹⁶O, ¹⁷O, ¹⁸O]phosphate in tert-butyl alcohol yields a completely racemic product, which is strong evidence for a symmetrically solvated, free metaphosphate intermediate. frontiersin.org

Associative (SN2(P)) Mechanisms

The associative, or S_N_2-like, mechanism is a concerted, one-step process. frontiersin.org In this pathway, the nucleophile attacks the phosphorus center from the backside relative to the leaving group, proceeding through a trigonal bipyramidal transition state. libretexts.org As the bond to the nucleophile forms, the bond to the leaving group breaks simultaneously. thieme-connect.de This mechanism results in the inversion of the stereochemical configuration at the phosphorus center. libretexts.org

Direct substitution via an associative mechanism is the likely pathway for the hydrolysis of many acyclic phosphate triesters. thieme-connect.de The electrophilicity of the phosphorus atom is a key factor in these reactions and can be enhanced by factors such as the presence of Lewis acids like Mg²⁺ ions, which can coordinate to the non-bridging phosphoryl oxygens and increase the partial positive charge on the phosphorus. libretexts.org

Ester Cleavage and Hydrolysis Pathways

The cleavage of the ester bonds in Bis(2-aminoethyl) butyl phosphate can occur at either the P-O (phosphoryl) or C-O (alkyl) bond. The prevailing mechanism depends on the reaction conditions, the nature of the nucleophile, and the structure of the phosphate ester itself. thieme-connect.de

Hydrolysis, the reaction with water, is a critical degradation pathway for phosphate esters. The hydrolysis of tributyl phosphate (TBP), a related compound, has been studied extensively and provides insights into the potential behavior of the butyl ester group in this compound. The hydrolysis of TBP can be catalyzed by both acids and bases and results in the cleavage of the butyl groups to produce butanol and, sequentially, dibutyl phosphate (DBP) and monobutyl phosphate (MBP). osti.gov The rate of hydrolysis increases significantly with temperature. osti.gov

Acid-catalyzed hydrolysis typically involves protonation of a phosphoryl oxygen, which makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. researchgate.net In base-catalyzed hydrolysis of triesters, the reaction generally occurs in the aqueous phase. osti.gov

The hydrolysis of dibutyl phosphate in nitric acid has been shown to follow pseudo-first-order kinetics, with the rate increasing exponentially with temperature. xml-journal.net The activation energy for this hydrolysis has been determined, providing quantitative data on the stability of the butyl phosphate ester bond under specific conditions. xml-journal.net

Table 1: Kinetic Data for the Hydrolysis of Dibutyl Phosphate in 2.0 mol/L HNO₃

| Temperature (°C) | First-Order Rate Constant (k, s⁻¹) | Second-Order Rate Constant (k, s⁻¹) |

|---|---|---|

| 110 | 6.30 x 10⁻³ | 3.10 x 10⁻³ |

| 150 | 2.10 x 10⁻¹ | 1.98 x 10⁻¹ |

Data sourced from a study on the hydrolysis kinetics of dibutyl phosphate. xml-journal.net

Nucleophilic Substitution at Phosphorus Centers

Nucleophilic substitution at the phosphorus atom is a central theme in the chemistry of phosphate esters. thieme-connect.de The reactivity of the phosphorus center is governed by several factors, including the nature of the substituents, the leaving group, and the attacking nucleophile. nih.gov

Reactions can be categorized into two main types: those involving nucleophilic attack at the phosphorus atom leading to P-O bond cleavage, and those involving attack at the carbon of the ester group (O-C cleavage), with the phosphate acting as the leaving group. thieme-connect.de The latter is common in deprotection strategies for phosphate esters, using weakly basic nucleophiles like iodide or thiolate. thieme-connect.de

For nucleophilic attack at phosphorus, the reaction can proceed through either an addition-elimination mechanism, involving a stable pentacoordinate intermediate, or a direct substitution (S_N_2-like) mechanism. thieme-connect.de The formation of a stable trigonal bipyramidal intermediate is more likely when the phosphorus is part of a five-membered ring or when the leaving group is poor. thieme-connect.de

Influence of Amino and Butyl Substituents on Reactivity

The two aminoethyl groups and the butyl group in this compound are expected to significantly influence its reactivity.

The amino groups, being basic, can be protonated depending on the pH of the solution. A protonated amino group would act as an electron-withdrawing group, increasing the electrophilicity of the phosphorus atom and potentially accelerating nucleophilic attack. Furthermore, the amino groups can act as internal nucleophiles, potentially participating in intramolecular reactions. Studies on aminoacyl ethyl phosphates, which are analogues, show that they are reactive towards amines and alcohols. scholaris.ca The presence of the amino group in N-phosphoryl amino acids renders them more reactive than corresponding phosphate esters. researchgate.net

The butyl group, being an alkyl group, is electron-donating and can influence the stability of the ester bond. Steric effects of the butyl group can also play a role in modulating the accessibility of the phosphorus center to nucleophiles. In studies of the thermal decomposition of phosphate esters on metal surfaces, the structure of the alkyl substituent (primary, secondary, tertiary) has a pronounced effect on the cleavage temperature of the C-O bond. researchgate.net Generally, increasing steric hindrance around the ester linkage can decrease the rate of hydrolysis. xml-journal.net

Coordination Chemistry and Ligand Properties of Bis 2 Aminoethyl Butyl Phosphate

Metal Complexation Studies with Transition and Lanthanide Ions

The presence of multiple donor sites in bis(2-aminoethyl) butyl phosphate (B84403) allows it to form stable complexes with both transition metals and lanthanide ions. The nature of these interactions, however, can vary significantly depending on the metal ion .

Studies on similar organophosphorus reagents have shown that lanthanide ions (Ln³⁺) readily interact with the oxygen atoms of phosphate groups. For instance, in complexes with di-n-butyl phosphoric acid (HDBP), lanthanides like La³⁺, Dy³⁺, and Lu³⁺ exhibit direct Ln-O interactions involving six oxygen atoms. osti.gov It is plausible that bis(2-aminoethyl) butyl phosphate would engage in similar coordination, with the phosphate oxygen atoms playing a primary role in binding to the hard lanthanide cations. The larger ionic radii and preference for higher coordination numbers in lanthanides could also lead to the involvement of the amino groups in the coordination sphere, potentially resulting in polynuclear or polymeric structures.

With transition metals, the coordination is expected to be more varied. The softer nature of many transition metals could lead to stronger interactions with the nitrogen atoms of the amino groups. The interplay between the hard phosphate and borderline amino donors makes this compound a potentially hemilabile ligand, where one type of donor can dissociate while the other remains bound, facilitating catalytic processes.

This compound can adopt several chelation modes, contributing to a rich variety of coordination geometries. The two aminoethyl arms, coupled with the phosphate group, allow for flexible binding to a metal center.

Bidentate Chelation: The ligand can coordinate to a metal ion through one amino group and the phosphate oxygen, forming a stable chelate ring. This mode is common in many metal complexes with amino-functionalized phosphate ligands.

Tridentate Chelation: It is also possible for the ligand to act as a tridentate ligand, utilizing both amino groups and the phosphate oxygen to bind to a single metal center. This would likely result in a facial (fac) or meridional (mer) arrangement of the donor atoms around the metal. The facial coordination mode has been observed in complexes with analogous bis(iminophosphoranyl)phosphide (BIPP) ligands binding to group 4 metals. nih.gov

Bridging Coordination: The ligand can bridge two or more metal centers, leading to the formation of dinuclear, polynuclear, or coordination polymer structures. This can occur through the phosphate group bridging two metals, or through a combination of amino and phosphate bridging.

The resulting coordination geometries are dictated by the preferred coordination number of the metal ion, the steric bulk of the ligand, and the reaction conditions. For instance, octahedral geometries are common for many transition metal complexes, while lanthanides often exhibit higher coordination numbers, such as eight or nine, leading to geometries like square antiprismatic or tricapped trigonal prismatic.

Table 1: Potential Chelation Modes of this compound

| Chelation Mode | Donating Atoms | Potential Resulting Structures |

| Bidentate | One Amino (N), Phosphate (O) | Mononuclear complexes, simple chelate rings |

| Tridentate | Two Amino (N, N'), Phosphate (O) | Mononuclear complexes with fac or mer isomers |

| Bridging | Phosphate (O, O'), Amino (N) | Dinuclear, polynuclear, or coordination polymers |

Role of Amino and Phosphate Functionalities in Ligand Binding

The dual functionality of this compound is central to its coordination behavior. The hard phosphate group, with its negatively charged oxygen atoms, has a strong affinity for hard metal ions like the lanthanides and early transition metals. osti.govnih.gov The binding is primarily electrostatic in nature. The phosphate group can act as a monodentate, bidentate, or bridging ligand. researchgate.net

The amino groups, being borderline bases, can coordinate to a broader range of metal ions, including the later transition metals. nih.gov The nitrogen atoms act as neutral donors, forming coordinate covalent bonds with the metal center. In many cases, the protonation state of the amino groups can be tuned by adjusting the pH, which in turn influences the coordinating ability of the ligand.

The synergy between the amino and phosphate groups is crucial. The formation of a chelate ring involving both an amino and a phosphate group leads to enhanced thermodynamic stability (the chelate effect). This cooperative binding is a key feature of this ligand and its analogs.

Design and Synthesis of Analogs as Novel Ligands

The versatile scaffold of this compound lends itself to the design and synthesis of a wide array of analogs with tailored properties. By systematically modifying the structure, researchers can fine-tune the ligand's steric and electronic characteristics to achieve specific coordination behaviors and to target particular metal ions.

One common strategy involves the substitution on the nitrogen atoms of the amino groups. For example, replacing the hydrogen atoms with alkyl or aryl groups can increase the steric bulk of the ligand, which can influence the coordination number and geometry of the resulting metal complexes. This approach is analogous to the synthesis of N-substituted α-amino-gem-bisphosphonates. mdpi.com

Another avenue for modification is the alteration of the butyl group on the phosphate ester. Replacing it with other alkyl or aryl groups can modulate the solubility and electronic properties of the ligand. For instance, introducing long-chain alkyl groups could enhance solubility in nonpolar solvents, while incorporating aromatic rings could introduce opportunities for π-stacking interactions in the solid state. This is similar to the design of phenethyl-based antitumor phospholipids. nih.gov

The synthesis of these analogs often follows established synthetic routes. For instance, the reaction of 2-aminoethylphosphonic acid with appropriate reagents can yield N-functionalized derivatives. researchgate.net Similarly, multi-component reactions can be employed to construct more complex ligand architectures. mdpi.com

Spectroscopic Characterization of Metal Complexes (e.g., NMR, X-ray Diffraction)

A variety of spectroscopic techniques are employed to characterize the metal complexes of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable tools for elucidating the structure of these complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide information about the binding mode. ³¹P NMR is particularly useful for probing the environment of the phosphorus atom and can indicate whether the phosphate group is coordinated to the metal center. For paramagnetic complexes, such as those of Co(II), the NMR spectra can exhibit broad, shifted signals that provide insights into the electronic structure of the complex. scirp.org

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the functional groups. A shift in the stretching frequency of the P=O bond upon complexation is a clear indication of phosphate coordination. Similarly, changes in the N-H stretching and bending vibrations can confirm the involvement of the amino groups in binding.

UV-Visible Spectroscopy: The electronic absorption spectra of the metal complexes can provide information about the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand. These spectra are sensitive to the coordination environment of the metal ion. nih.govnih.gov

Table 2: Spectroscopic Techniques for Characterization

| Technique | Information Obtained |

| NMR (¹H, ¹³C, ³¹P) | Ligand binding mode in solution, structural elucidation |

| X-ray Diffraction | Precise bond lengths and angles, coordination geometry in solid state |

| IR Spectroscopy | Identification of coordinated functional groups (P=O, N-H) |

| UV-Visible Spectroscopy | Electronic transitions, coordination environment of the metal ion |

Supramolecular Assembly through Coordination Interactions

The ability of this compound to act as a bridging ligand opens up the possibility of constructing supramolecular assemblies and coordination polymers. researchgate.net By linking multiple metal centers, these ligands can give rise to extended one-, two-, or three-dimensional networks.

The design of these supramolecular structures is guided by the principles of crystal engineering. The choice of the metal ion, with its preferred coordination geometry, and the specific structure of the ligand, including the length and flexibility of the linker between the donor groups, will dictate the topology of the resulting network.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separations

Chromatography is a cornerstone for the separation and analysis of organophosphate compounds. For "Bis(2-aminoethyl) butyl phosphate (B84403)," which possesses polar amino groups and a less polar butyl group, reverse-phase chromatography is a particularly suitable approach.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of organophosphate esters. Method development for compounds structurally similar to "Bis(2-aminoethyl) butyl phosphate" often utilizes reverse-phase (RP) columns. For instance, the analysis of a related compound, "Bis(2-aminoethyl) ethyl phosphate," can be achieved with a simple RP-HPLC method. sielc.com The mobile phase for such separations typically consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid to improve peak shape and retention. sielc.comsielc.com For applications requiring mass spectrometry detection, volatile modifiers like formic acid are used instead of phosphoric acid. sielc.comsielc.com These methods are often scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

A typical starting point for HPLC method development for "this compound" would involve screening different C18 or other reverse-phase columns and optimizing the mobile phase composition and pH.

Table 1: Illustrative HPLC Parameters for Related Aminoalkyl Phosphates

| Parameter | Condition |

| Column | Newcrom R1 (a special reverse-phase column with low silanol (B1196071) activity) or standard C18. sielc.com |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile (MeCN) and water. sielc.comsielc.com |

| Modifier | Phosphoric acid for UV detection; Formic acid for Mass Spectrometry (MS) compatibility. sielc.comsielc.com |

| Detection | UV detector (e.g., at 220 nm for compounds without strong chromophores) or Mass Spectrometer (MS). nih.gov |

| Flow Rate | Typically 0.5 - 1.5 mL/min for analytical scale. |

| Temperature | Ambient or controlled (e.g., 25-40 °C) to ensure reproducibility. |

This table is illustrative and based on methods for structurally similar compounds. Specific conditions for "this compound" would require experimental optimization.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to provide faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. Methods developed for HPLC can often be transferred to a UPLC platform to leverage these advantages. sielc.comsielc.com For example, a UPLC-UV method was developed for "bis(2,4-di-tert-butylphenyl)phosphate," another organophosphate, using a charged surface hybrid (CSH) fluoro phenyl column with UV detection at 220 nm. nih.govresearchgate.net This method demonstrated low limits of detection (16–60 µg/L) and excellent repeatability and linearity. nih.gov Such an approach could be adapted for the rapid and sensitive quantification of "this compound" in various matrices. nih.govresearchgate.net

Reverse Phase (RP) chromatography separates molecules based on their hydrophobicity. In RP-HPLC, the stationary phase (the column) is nonpolar (hydrophobic), while the mobile phase is polar. "this compound" has both polar (amino groups, phosphate) and nonpolar (butyl chain) characteristics. Its retention in a reverse-phase system would be influenced by the partitioning of its nonpolar butyl group with the stationary phase. The polar amino groups would have a stronger affinity for the polar mobile phase. The elution order is typically from most polar to least polar. Therefore, by adjusting the polarity of the mobile phase—usually by changing the ratio of organic solvent (like acetonitrile) to water—the retention time of the compound can be controlled to achieve separation from impurities or other components in a mixture. sielc.comsielc.com

Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of compounds. When coupled with a chromatographic technique like HPLC or UPLC (LC-MS), it provides high specificity for identifying and quantifying target analytes. For "this compound," high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

During analysis, the compound would be ionized, commonly using electrospray ionization (ESI), which is well-suited for polar molecules. The resulting molecular ion (e.g., [M+H]⁺) would confirm the molecular weight. Further structural information can be obtained through tandem mass spectrometry (MS/MS). In an MS/MS experiment, the molecular ion is fragmented, and the resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the structure. For example, in the analysis of other organophosphates, fragmentation often occurs at the phosphate ester bonds. nih.gov For "this compound," one would expect to see characteristic losses of the aminoethyl and butyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of a molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

A ¹H (proton) NMR spectrum for "this compound" would provide definitive structural confirmation by showing signals for each unique proton in the molecule. The expected signals would correspond to the protons on the butyl group and the two aminoethyl groups.

Table 2: Predicted ¹H NMR Signals for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₃ (butyl) | ~0.9 | Triplet (t) | 3H |

| -CH₂- (butyl, middle) | ~1.4 | Sextet or multiplet | 2H |

| -CH₂- (butyl, adjacent to O) | ~1.6 | Quintet or multiplet | 2H |

| -O-CH₂- (butyl) | ~3.9 - 4.1 | Multiplet | 2H |

| -N-CH₂- (aminoethyl) | ~2.8 - 3.0 | Multiplet | 4H |

| -O-CH₂- (aminoethyl) | ~4.0 - 4.2 | Multiplet | 4H |

| -NH₂ (aminoethyl) | Broad, variable shift | Singlet (broad) | 4H |

Note: The chemical shifts (δ) are approximate and can be influenced by the solvent and concentration. Multiplicities are predicted based on standard n+1 coupling rules. The signals for the methylene (B1212753) groups (-CH₂-) in the ethyl and butyl chains adjacent to the phosphate oxygen might overlap.

³¹P NMR Investigations

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a uniquely powerful tool for investigating phosphorus-containing compounds. Since phosphorus is a core element of this compound, ³¹P NMR provides direct insight into the chemical environment of the phosphorus atom. The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the nature of the groups attached to the phosphate core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum provides a "fingerprint" of the molecule's covalent bonds. For this compound, the IR spectrum would reveal characteristic absorption bands corresponding to its key structural features.

The interpretation of the spectrum would focus on identifying vibrations associated with the phosphate group (P=O and P-O-C stretches), the amine groups (N-H stretching and bending), and the alkyl chains (C-H stretching and bending). sci-hub.st General regions for these absorptions in phosphate esters are well-established. sci-hub.st

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| P=O (Phosphate) | Stretching | ~1300 - 1250 |

| P-O-C (Phosphate Ester) | Stretching | ~1050 - 990 |

| N-H (Amine) | Stretching (primary amine) | ~3400 - 3250 (two bands) |

| N-H (Amine) | Bending (scissoring) | ~1650 - 1580 |

| C-H (Alkyl) | Stretching | ~2960 - 2850 |

Note: These are approximate ranges and can be influenced by the molecular structure and sample state.

Hyphenated Techniques in Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for complex samples. nih.gov The combination of liquid chromatography with mass spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile compounds like organophosphate esters. nih.gov

Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) represents a highly sensitive and selective method for detecting and quantifying compounds like this compound. nih.gov In this technique, UPLC first separates the compound from other components in a sample with high resolution and speed. nih.gov The separated compound then enters the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting molecular ion confirms the compound's molecular weight (240.24 g/mol ). ncats.io

For even greater certainty, tandem mass spectrometry (MS/MS) can be used. The molecular ion is fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides detailed structural information, acting as a definitive fingerprint for the compound. nih.gov This approach has been successfully used for the trace analysis of other organophosphate esters in various samples. nih.gov The coupling of chromatography with MS provides both retention time and mass spectral data, significantly increasing the confidence of identification and quantification. researchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties such as geometries, reaction energies, and electronic distribution. For Bis(2-aminoethyl) butyl phosphate (B84403), DFT calculations would be instrumental in understanding its fundamental chemical characteristics.

DFT calculations can determine the optimized molecular geometry, providing precise bond lengths and angles. A key aspect of these calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution on the molecule's surface. These maps are invaluable for predicting how the molecule will interact with other molecules, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For Bis(2-aminoethyl) butyl phosphate, the MEP would likely show negative potential around the phosphate oxygen atoms and positive potential near the amino group hydrogens.

Illustrative DFT-Calculated Properties for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.8 D | Measures the polarity of the molecule |

| Mulliken Charge on P | +1.3 e | Indicates the partial charge on the phosphorus atom |

Note: The values in this table are hypothetical and serve to illustrate the output of DFT calculations.

Molecular Dynamics Simulations of Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide a detailed understanding of how a molecule like this compound would behave in a biological system or in solution. By simulating the interactions between the molecule and its environment (e.g., water, proteins, or cell membranes), MD can reveal important information about its binding modes, conformational changes, and transport properties.

For this compound, MD simulations could be used to study its interaction with specific biological targets, such as enzymes or receptors. For instance, if the compound is being investigated for its potential as a drug or an inhibitor, MD simulations could predict its binding affinity and the specific residues involved in the interaction. These simulations can also shed light on the role of the flexible butyl and aminoethyl side chains in the binding process.

Studies on similar molecules, such as tri-n-butyl phosphate (TBP), have utilized MD simulations to understand their behavior in different environments, including their aggregation in organic solvents and their interactions at liquid-liquid interfaces. researchgate.net These studies often rely on force fields like AMBER or OPLS to model the interatomic forces. nih.gov Similar approaches could be applied to this compound to predict its thermophysical properties and microscopic structure in various media. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Phosphate Esters

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are widely used in drug discovery and toxicology to predict the activity of new compounds based on their physicochemical properties, also known as molecular descriptors.

While no specific QSAR studies on this compound were identified, extensive QSAR research has been conducted on other organophosphate esters to predict their insecticidal activity or neurotoxicity. nih.govnih.govresearchgate.net These studies typically involve calculating a variety of molecular descriptors for a set of organophosphates with known activities and then using statistical methods to build a predictive model.

Relevant descriptors for a QSAR study of this compound and related compounds would likely include:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies.

Hydrophobic descriptors: Like the logarithm of the octanol-water partition coefficient (logP), which measures the molecule's lipophilicity.

Steric descriptors: Which relate to the size and shape of the molecule.

The development of QSAR models for organophosphates has been recognized as an important research direction in toxicology and environmental chemistry. springernature.com Such models can be used to design new compounds with desired activities while minimizing potential toxicity. nih.govresearchgate.net

Commonly Used Descriptors in QSAR Studies of Organophosphate Esters

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Net atomic charge on P | Reactivity of the phosphate group |

| Electronic | HOMO-LUMO gap | Chemical stability and reactivity |

| Hydrophobic | LogP | Membrane permeability and distribution |

| Steric | Molecular Volume | Size and fit into a binding site |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including transition states and reaction pathways. For this compound, this could involve studying its hydrolysis, metabolism, or its reaction with a biological target.

DFT calculations can be used to map out the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. This allows for the characterization of transition state structures and the calculation of activation energies, which are critical for understanding the reaction kinetics. For organophosphates, a key reaction is the phosphorylation of serine hydrolases, such as acetylcholinesterase. Computational modeling could be used to detail the steps of this reaction, including the formation of the initial complex, the phosphorylation step, and the subsequent aging or reactivation of the enzyme.

By understanding the reaction mechanism at a molecular level, it is possible to design more effective or safer compounds. For instance, if the goal is to design a more stable compound, computational modeling can help identify modifications that would increase the activation energy for its degradation.

Applications in Materials Science and Polymer Chemistry

Utilization as Flame Retardants in Polymer Composites

Organophosphorus compounds are widely utilized as flame retardants in a variety of polymers to enhance fire safety. afirm-group.comduke.edulidorr.com They can function in either the condensed phase by promoting the formation of a protective char layer or in the vapor phase by interrupting the radical chemistry of combustion. researchgate.net Common examples include phosphate (B84403) esters like tricresyl phosphate and butylated triphenyl phosphate. lanxess.comontosight.ai

However, a thorough review of scientific literature and chemical databases yields no specific studies or data on the use of Bis(2-aminoethyl) butyl phosphate as a flame retardant in polymer composites. While its phosphorus content suggests theoretical potential, its efficiency, mechanism, and compatibility in polymer matrices have not been documented.

Function as Surfactants and Surface Active Agents

The molecular structure of this compound, which combines a hydrophilic head (phosphate and amino groups) with a hydrophobic tail (butyl group), is characteristic of an amphiphilic compound, suggesting it could function as a surfactant. Some databases categorize it under surfactant chemicals. echemi.com Generally, phosphate esters are known to exhibit a range of surfactant properties, including emulsification and wetting. knowde.com For instance, related compounds like sodium bis(2-butoxyethyl) phosphate are used for their emulsifying properties in various industrial applications. ontosight.ai

Emulsifiers reduce the interfacial tension between immiscible liquids, such as oil and water, allowing for the formation of stable emulsions. Wetting agents increase the ability of a liquid to spread across a solid surface. While the amphiphilic nature of this compound implies it may possess these properties, no specific research data or detailed findings on its emulsification efficiency or wetting capabilities are available in published literature.

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which surfactant molecules aggregate to form micelles. It is a key indicator of a surfactant's efficiency. researchgate.net The CMC is typically determined by measuring the change in physical properties of a solution, such as surface tension or conductivity, as a function of surfactant concentration. researchgate.netnih.gov Despite the theoretical potential of this compound as a surfactant, there are no available studies that have determined its CMC value or other related thermodynamic parameters of micellization.

Integration into Polymer Architectures

Phosphorus-containing polymers are a significant class of materials, often synthesized to impart specific properties like flame retardancy or biocompatibility. mdpi.com The synthesis of these polymers can be achieved through various methods, including polycondensation and ring-opening polymerization (ROP). frontiersin.orgsymeres.com

Polycondensation is a process where bifunctional or polyfunctional monomers react to form a polymer, typically with the elimination of a small molecule like water. This method is used to create polyphosphates and polyphosphonates. For example, polyphosphates can be synthesized through the condensation of a diol with a phosphorodichloridate. researchgate.net The presence of two primary amine groups in this compound suggests it could theoretically act as a difunctional monomer in polycondensation reactions, reacting with dicarboxylic acids or their derivatives to form phosphorus-containing polyamides. However, there is no scientific literature documenting the use of this compound in such polymerization reactions.

Ring-Opening Polymerization (ROP) is a crucial method for producing well-defined polymers with controlled molecular weights and architectures, particularly for creating biodegradable polyesters and polyphosphoesters. researchgate.netrsc.orgmdpi.com This process involves the polymerization of cyclic monomers, such as lactide or cyclic phosphates, often initiated by metallic or organic catalysts. rsc.orgrsc.org While the amino groups on this compound could potentially initiate the ROP of certain cyclic monomers, there are no published studies that describe its use as an initiator or its integration into polymer chains through this mechanism. Research in this area focuses on other cyclic phosphate monomers and initiators. rsc.orgrsc.org

Post-Polymerization Modification of Phosphate Ester Polymers

There are no documented studies or research findings that utilize this compound for the post-polymerization modification of phosphate ester polymers. The technique of post-polymerization modification is a common strategy in polymer chemistry to introduce specific functionalities onto a polymer backbone after its initial synthesis. This often involves the reaction of a reactive polymer with a small molecule. In principle, the primary amine groups of this compound could serve as nucleophiles to react with polymers containing electrophilic groups. However, the scientific literature has not reported this specific application for this compound.

Catalytic Applications as Ligands or Reagents

There is no available scientific literature describing the use of this compound as a ligand for metal catalysts or as a reagent in catalytic processes. The presence of nitrogen and oxygen donor atoms in its structure suggests a theoretical capability to coordinate with metal centers, a key feature of ligands in catalysis. Nevertheless, no research has been published that explores or confirms the use of this compound in this capacity. Therefore, no data on its performance, the types of reactions it might catalyze, or the properties of any potential metal complexes exist.

Q & A

Basic Research Question

- Thermogravimetric Analysis (TGA) : Heat samples from 30°C to 600°C at 10°C/min under nitrogen. Compare decomposition onset temperatures (T, typically 180–220°C for phosphate esters) to industry standards like tris(2,4-di-tert-butylphenyl) phosphate .

- Dynamic Mechanical Analysis (DMA) : Embed the compound in polyethylene terephthalate (PET) films and measure storage modulus (E') and tan δ at 1 Hz. Sudden drops in E' above 150°C indicate plasticizer leaching .

- FT-IR Mapping : Post-heating, analyze samples for P-O-C bond cleavage (loss of ~1050 cm peak) and amine oxidation (appearance of C=O stretches ~1700 cm) .

What are the critical considerations for assessing the neurotoxic potential of this compound using in vitro models?

Advanced Research Question

- Cell Line Selection : Use SH-SY5Y neuroblastoma cells or primary cortical neurons to model acute toxicity. Pre-treat cultures with antioxidants (e.g., N-acetylcysteine) to distinguish oxidative stress-mediated effects from direct neurotoxicity .

- Endpoint Assays :

- Dose-Response Modeling : Fit data to Hill equations to calculate EC values, ensuring concentrations align with environmental or occupational exposure limits (if available) .

How can computational modeling predict the interactions of this compound with cellular membranes?

Advanced Research Question

- Molecular Dynamics (MD) Simulations :

- Quantitative Structure-Activity Relationship (QSAR) : Use descriptors like logP (predicted ~1.8) and polar surface area (~90 Ų) to estimate membrane permeability and compare to experimental PAMPA results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.